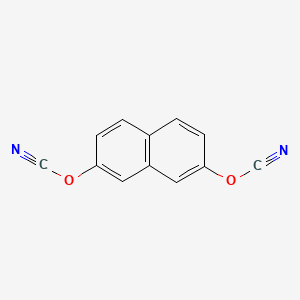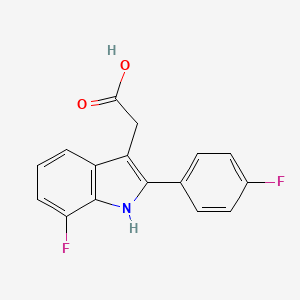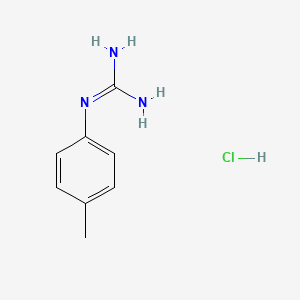
N-p-Tolyl-guanidine hydrochloride
概要
説明
N-p-Tolyl-guanidine hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical and biological applications. This compound is characterized by the presence of a p-tolyl group attached to the guanidine moiety, which imparts unique properties to the molecule.
準備方法
The synthesis of N-p-Tolyl-guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of p-toluidine with cyanamide in the presence of hydrochloric acid. This reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods often involve the use of advanced catalytic processes to enhance the efficiency and scalability of the synthesis .
化学反応の分析
N-p-Tolyl-guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety acts as a nucleophile. .
科学的研究の応用
N-p-Tolyl-guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of heterocycles and the formation of carbon-nitrogen bonds.
Biology: The compound is employed in studies related to enzyme inhibition and protein denaturation. It is also used as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
作用機序
The mechanism of action of N-p-Tolyl-guanidine hydrochloride involves its strong basicity and ability to form stable complexes with various substrates. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studies related to neurotransmission and muscle function .
類似化合物との比較
N-p-Tolyl-guanidine hydrochloride can be compared with other guanidine derivatives such as:
1,3-Diphenylguanidine: Known for its use in rubber vulcanization.
Cyanoguanidine: Commonly used in the production of fertilizers and explosives.
1-(o-Tolyl)biguanide: Used in water treatment and as a disinfectant
Each of these compounds has unique properties and applications, making this compound a valuable addition to the guanidine family due to its specific chemical structure and reactivity.
特性
IUPAC Name |
2-(4-methylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-2-4-7(5-3-6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODBAHZYHQLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388657 | |
| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-07-4 | |
| Record name | 6976-07-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chlorophenyl)methyl]azepane](/img/structure/B1621672.png)
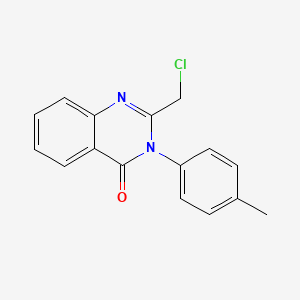
![3,6-Dimethylimidazo[2,1-b]thiazole](/img/structure/B1621674.png)
![N-[(2-bromophenyl)carbamothioyl]benzamide](/img/structure/B1621675.png)
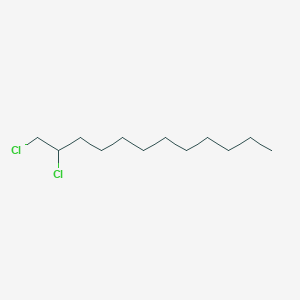


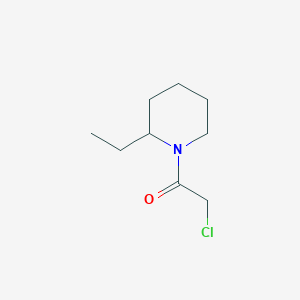

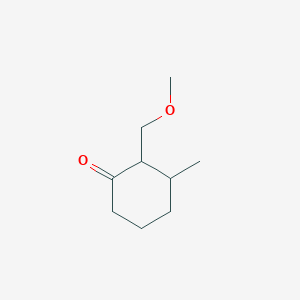
![N-[2-(4-Chloro-phenyl)-ethyl]-guanidine](/img/structure/B1621687.png)
